An In-depth Technical Guide to the Physical and Chemical Properties of Methyl Chlorosulfonate
An In-depth Technical Guide to the Physical and Chemical Properties of Methyl Chlorosulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl chlorosulfonate (CAS No. 812-01-1) is a highly reactive organic compound with the chemical formula CH₃ClO₃S.[1] It is a colorless to yellowish liquid with a pungent odor.[1][2][3][4] Due to its potent methylating and chlorosulfonylating capabilities, it serves as a crucial reagent in various organic syntheses, including the preparation of pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for their determination, and key reaction pathways.
Physical Properties
Methyl chlorosulfonate is a volatile and moisture-sensitive liquid.[2][3] Its key physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | CH₃ClO₃S | [1][5][6] |
| Molecular Weight | 130.55 g/mol | [1][5][6] |
| Appearance | Colorless to yellowish liquid | [1] |
| Odor | Pungent | [1][2][3][4] |
| Melting Point | -70 °C | [1][2][5] |
| Boiling Point | 132-134 °C | [5][7] |
| Density | 1.557 g/cm³ | [2][5][8] |
| Flash Point | 34 °C | [2][5] |
| Refractive Index | 1.4138 - 1.439 | [2][5] |
| Vapor Pressure | 10.9±0.2 mmHg at 25°C (Predicted) | [5] |
| Solubility | Soluble in alcohol, carbon tetrachloride, chloroform; Insoluble in water. Decomposed by water. | [2][3][4] |
Chemical Properties
Methyl chlorosulfonate is a highly reactive electrophilic compound, primarily used in organic synthesis. Its reactivity stems from the presence of both a good leaving group (chlorosulfonate) and a methyl group susceptible to nucleophilic attack.
Key Chemical Properties:
-
Methylating Agent: It is a potent methylating agent, capable of introducing a methyl group to various nucleophiles such as carboxylic acids (to form methyl esters), alcohols (to form methyl ethers), and amines (N-methylation).[1]
-
Chlorosulfonylating Agent: The chlorosulfonyl group (-SO₂Cl) can be transferred to other organic molecules, leading to the formation of sulfonyl chlorides and subsequently sulfones.[1]
-
Reactivity with Nucleophiles: It readily reacts with a wide range of nucleophiles. For instance, its reaction with dimethyl sulfoxide (DMSO) at low temperatures can produce sulfoxonium salts.[1]
-
Hydrolysis: It reacts vigorously and exothermically with water, hydrolyzing to form methanol and sulfuric acid.[1]
-
Stability: The compound is sensitive to moisture and heat.[2][3][9] It is stable under recommended storage conditions, which include a dry, cool, and well-ventilated place in a tightly sealed container.[8][9]
Experimental Protocols
Determination of Physical Properties
4.1.1. Boiling Point Determination (Thiele Tube Method)
This method is suitable for determining the boiling point of small quantities of liquid.
Apparatus:
-
Thiele tube
-
Thermometer (with appropriate range)
-
Capillary tube (sealed at one end)
-
Small test tube
-
Rubber band or wire for attaching the test tube to the thermometer
-
Heating source (Bunsen burner or heating mantle)
-
Heat transfer fluid (e.g., mineral oil)
Procedure:
-
Fill the Thiele tube with a suitable heat transfer fluid to just above the side arm.
-
Add a small amount (0.5-1 mL) of methyl chlorosulfonate to the small test tube.
-
Place the capillary tube, open end down, into the test tube containing the sample.
-
Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
Clamp the thermometer so that the bulb and sample are immersed in the heat transfer fluid in the Thiele tube.
-
Gently heat the side arm of the Thiele tube.
-
As the temperature rises, a slow stream of bubbles will emerge from the capillary tube.
-
Continue heating until a continuous and rapid stream of bubbles is observed.
-
Remove the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
4.1.2. Density Measurement (Pycnometer Method)
A pycnometer is a flask with a specific volume used for precise density measurements.
Apparatus:
-
Pycnometer (specific gravity bottle)
-
Analytical balance
-
Thermometer
-
Water bath
Procedure:
-
Thoroughly clean and dry the pycnometer.
-
Weigh the empty, dry pycnometer on an analytical balance (m₁).
-
Fill the pycnometer with distilled water of a known temperature and weigh it (m₂). The density of water at this temperature (ρ_water) is known.
-
Empty and dry the pycnometer completely.
-
Fill the pycnometer with methyl chlorosulfonate at the same temperature and weigh it (m₃).
-
Calculate the density of methyl chlorosulfonate (ρ_sample) using the following formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water
4.1.3. Solubility Determination (Qualitative)
This protocol provides a general method for observing the solubility of methyl chlorosulfonate in various solvents.
Apparatus:
-
Test tubes
-
Pipettes or droppers
-
Vortex mixer or stirring rods
-
Selection of solvents (e.g., water, ethanol, chloroform, carbon tetrachloride)
Procedure:
-
Place a small amount (e.g., 1 mL) of each solvent into separate, labeled test tubes.
-
Add a few drops of methyl chlorosulfonate to each test tube.
-
Observe for the formation of a homogeneous solution or two distinct layers. Note any signs of reaction, such as gas evolution or heat generation, especially with water.
-
Gently agitate the mixture using a vortex mixer or stirring rod to ensure thorough mixing.
-
Record the observations to classify the solubility as soluble, sparingly soluble, or insoluble for each solvent. Note that methyl chlorosulfonate reacts with water.[2][3][4]
Chemical Synthesis and Reactions
4.2.1. Synthesis of Methyl Chlorosulfonate from Methanol and Sulfuryl Chloride
This is a common laboratory-scale synthesis method.[10]
Materials:
-
Dry methanol
-
Sulfuryl chloride
-
Argon gas supply
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Distillation apparatus
Procedure:
-
Set up a round-bottom flask equipped with a dropping funnel and a magnetic stirrer under an inert argon atmosphere.
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add an equimolar amount of dry methanol to the sulfuryl chloride in the flask over a period of 30 minutes, maintaining the temperature at 0 °C.[10]
-
After the addition is complete, allow the mixture to stir at room temperature for 2 hours.[10]
-
Maintain a continuous, gentle flow of argon to remove the hydrogen chloride gas byproduct.[10]
-
The resulting liquid is then purified by distillation under reduced pressure to yield methyl chlorosulfonate.[10]
4.2.2. Reaction with Nucleophiles: Example with Dimethyl Sulfoxide (DMSO)
Methyl chlorosulfonate reacts with DMSO, especially at low temperatures, in a reaction that highlights its electrophilic nature.[1]
Materials:
-
Methyl chlorosulfonate
-
Dimethyl sulfoxide (DMSO)
-
Suitable solvent (e.g., dichloromethane)
-
Reaction flask
-
Magnetic stirrer and stir bar
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
In a reaction flask under an inert atmosphere, dissolve methyl chlorosulfonate in a dry solvent.
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Slowly add an equimolar amount of DMSO to the cooled solution while stirring.
-
Allow the reaction to proceed at the low temperature for a specified time.
-
The formation of the sulfoxonium salt can be monitored by appropriate analytical techniques (e.g., NMR spectroscopy).
Safety, Handling, and Storage
Methyl chlorosulfonate is a highly toxic and corrosive compound.[1] It can cause severe skin and eye burns, and inhalation can lead to respiratory damage.[1] It is also a suspected carcinogen.[1]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood.[8] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[8] Avoid contact with skin and eyes and prevent the formation of aerosols.[8]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][9] Keep away from incompatible materials such as water, bases, and strong oxidizing agents.[9]
-
Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not discharge into drains or the environment.[8]
Conclusion
Methyl chlorosulfonate is a valuable and highly reactive reagent in organic synthesis. Its utility as a methylating and chlorosulfonylating agent makes it indispensable for the synthesis of a wide array of chemical compounds. However, its hazardous nature necessitates strict adherence to safety protocols during handling, storage, and disposal. A thorough understanding of its physical and chemical properties, as detailed in this guide, is paramount for its safe and effective use in research and development.
References
- 1. Buy Methyl chlorosulfonate | 812-01-1 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. Measuring density | Class experiment | RSC Education [edu.rsc.org]
- 4. US4649209A - Process for preparing methyl chlorosulfates - Google Patents [patents.google.com]
- 5. Methyl chlorosulfonate synthesis - chemicalbook [chemicalbook.com]
- 6. scribd.com [scribd.com]
- 7. mt.com [mt.com]
- 8. researchgate.net [researchgate.net]
- 9. Chloromethyl chlorosulfate: a new, catalytic method of preparation and reactions with some nucleophiles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
